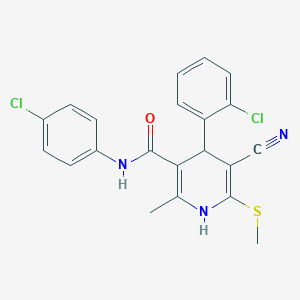
4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a dihydropyridine derivative, which is a class of compounds known for their wide range of biological activities. Dihydropyridines are often used in medicine, particularly in the treatment of angina and hypertension .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dihydropyridine core, with various substituents including cyano, methyl, and methylsulfanyl groups, as well as two chlorophenyl groups. These groups would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the cyano group could increase its polarity .Aplicaciones Científicas De Investigación
Environmental Impact of Chlorophenyl Compounds
Chlorophenols and Environmental Toxicity : Chlorophenols, including 2-chlorophenol and 4-chlorophenol, have been evaluated for their impact on the aquatic environment. These compounds exhibit moderate to considerable toxicity towards mammalian and aquatic life upon long-term exposure. Their persistence in the environment can vary, with bioaccumulation expected to be low. A notable feature of chlorophenols is their significant organoleptic effect, impacting water quality and aquatic life (Krijgsheld & Gen, 1986).
Chemical Analysis and Fate of Related Compounds
Isomer Analysis in Environmental Studies : The analysis of isomeric composition, including DDT isomers influenced by environmental processes such as biotransformation, provides insights into emission source apportionment and environmental stability. Such studies highlight the importance of detailed chemical analysis in understanding the environmental impact and fate of complex organic pollutants (Ricking & Schwarzbauer, 2012).
Applications in Synthetic Organic Chemistry
Synthesis and Applications of 1,4-Dihydropyridines : Research into 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, has shown their significance in drugs and synthetic organic chemistry. Atom economy reactions are highlighted as efficient and environmentally benign methods for the synthesis of bioactive 1,4-dihydropyridines. This underlines the potential for using complex dihydropyridines in developing biologically active compounds (Sohal, 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3OS/c1-12-18(20(27)26-14-9-7-13(22)8-10-14)19(15-5-3-4-6-17(15)23)16(11-24)21(25-12)28-2/h3-10,19,25H,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSVRNKVLLWKFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408339.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B408342.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl propanoate](/img/structure/B408345.png)

![2-Chloro-1-(chloromethyl)ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate](/img/structure/B408349.png)
![Tridecyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B408350.png)
![Pentyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B408351.png)


![N-(4-bromophenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408355.png)
![2-Propionylamino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B408356.png)
![2-acetamido-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408360.png)
![N-(3-chlorophenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408361.png)
![N-(2-chlorophenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408362.png)